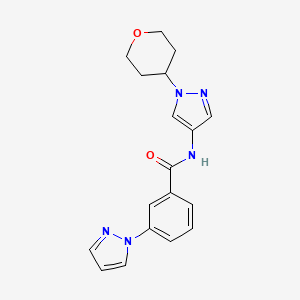

3-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-18(14-3-1-4-17(11-14)22-8-2-7-19-22)21-15-12-20-23(13-15)16-5-9-25-10-6-16/h1-4,7-8,11-13,16H,5-6,9-10H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXFGATXLBMUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, identified by its CAS number 2034322-19-3, is a compound of significant interest due to its potential biological activities. This article reviews its antimicrobial, antioxidant, and anti-inflammatory properties, supported by various research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 351.4 g/mol. The structure includes a pyrazole moiety linked to a tetrahydro-2H-pyran group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that similar pyrazole derivatives exhibit substantial antimicrobial activity. For instance, compounds related to this structure showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 9 | 2.50 | E. coli |

| Compound 11b | 20 | Staphylococcus aureus |

| Compound 11d | 10 | Pseudomonas aeruginosa |

The compound's ability to inhibit DNA gyrase B in E. coli has been noted, with an IC50 value of approximately 9.80 µM, comparable to the antibiotic ciprofloxacin . This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. In studies assessing DPPH scavenging activity, some pyrazole derivatives achieved scavenging percentages between 84.16% and 90.52%, indicating strong antioxidant potential .

Table 2: DPPH Scavenging Activity of Pyrazole Derivatives

| Compound | DPPH Scavenging (%) |

|---|---|

| Compound 4 | 84.16 |

| Compound 6 | 86.42 |

| Compound 9 | 88.56 |

These findings highlight the potential for these compounds to mitigate oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have also been explored. Studies indicate that certain pyrazole derivatives exhibit significant HRBC membrane stabilization percentages, ranging from 86.70% to 99.25% . The most potent compounds demonstrated protective effects against hemolysis induced by heat and hypotonic solutions.

Table 3: HRBC Membrane Stabilization Activity

| Compound | Stabilization (%) |

|---|---|

| Compound 9 | 86.70 |

| Compound 10 | 73.67 |

In Silico Studies

In silico studies complement experimental findings by predicting the binding affinities and interactions of the compound with biological targets. These studies suggest that modifications in the structure can enhance binding efficiency and biological activity against specific targets like DNA gyrase B.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of benzofuran–pyrazole-based compounds, where one derivative exhibited significant antimicrobial and antioxidant activities . This underscores the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Structural and Functional Analogues

GW788388 (4-{4-[3-(Pyridin-2-yl)-1H-Pyrazol-4-yl]Pyridin-2-yl}-N-(Tetrahydro-2H-Pyran-4-yl)Benzamide)

- Structure : Shares the N-(tetrahydro-2H-pyran-4-yl)benzamide backbone but incorporates a pyridinyl-pyrazole moiety instead of a simple pyrazole.

- Biological Activity : Potent TGF-β type I receptor inhibitor (IC₅₀ < 100 nM), with demonstrated oral activity in preclinical models .

- Key Differences : The pyridinyl-pyrazole group in GW788388 may enhance target affinity through π-π stacking, whereas the target compound’s pyrazole substituents could favor alternative binding modes.

Compound 47 ((S)-N-(1-(4-Cyclopropyl-3-(2-((1-(1-Methylpiperidin-4-yl)-1H-Pyrazol-4-yl)Amino)Quinazolin-7-yl)Phenyl)Ethyl)-3-(Trifluoromethyl)Benzamide)

- Structure : Features a quinazoline core and trifluoromethylbenzamide, diverging from the target compound’s simpler benzamide scaffold.

- Key Differences : The trifluoromethyl group improves metabolic stability but may increase lipophilicity, whereas the target compound’s tetrahydro-2H-pyran-4-yl group balances solubility and stability.

EP 3 532 474 B1 Derivatives (Fluorinated Benzamides)

- Examples :

- 2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide

- 2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide

- Structure : Fluorinated benzene rings and triazolopyridinyl groups differentiate these from the target compound.

- These modifications are absent in the target compound, which may prioritize alternative pharmacokinetic profiles .

N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS 1005612-70-3)

- Structure : Pyrazolo[3,4-b]pyridine core replaces the benzamide scaffold, with ethyl and methyl substituents on the pyrazole.

- Key Differences : The pyrazolopyridine system may confer distinct electronic properties and target selectivity compared to the simpler benzamide framework of the target compound .

Comparative Data Table

*Calculated based on formula C₁₉H₂₁N₅O₂.

Research Findings and Implications

Role of Tetrahydro-2H-Pyran-4-yl : Present in both the target compound and GW788388, this group is associated with improved solubility and oral bioavailability, as evidenced by GW788388’s in vivo efficacy .

Preparation Methods

Pyrazole Ring Formation

Pyrazole synthesis typically proceeds via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the 3-(1H-pyrazol-1-yl)benzamide fragment:

Step 1: Synthesis of 3-(1H-Pyrazol-1-yl)Benzoic Acid

- Reagents : Benzoyl chloride derivatives, hydrazine hydrate, 1,3-diketones.

- Conditions : Reflux in ethanol with piperidine catalyst (3–5 h).

- Mechanism : Hydrazine reacts with 1,3-diketones to form pyrazole rings, followed by coupling to benzoyl chloride.

- React N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide (3 ) with hydrazine hydrate in ethanol under reflux.

- Isolate N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide (4 ) via filtration and recrystallization (yield: 85–90%).

Amide Coupling for Final Assembly

The two pyrazole-containing fragments are linked via amide bond formation.

Step 3: Coupling of 3-(1H-Pyrazol-1-yl)Benzoic Acid with 1-(Tetrahydro-2H-Pyran-4-yl)-1H-Pyrazol-4-Amine

- Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

- Conditions : Dichloromethane, room temperature, 12 h.

- Mechanism : Carbodiimide-mediated activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Yield : 70–75% after silica gel chromatography.

Reaction Optimization and Industrial Considerations

Critical Parameters for Scale-Up

Industrial Adaptations :

- Continuous flow reactors for pyrazole cyclization (residence time: 20–30 min).

- High-performance liquid chromatography (HPLC) for purification (>99% purity).

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry

Challenges and Alternative Approaches

Regioselectivity in Pyrazole Synthesis

Functional Group Compatibility

- Tetrahydropyran Stability : Sensitive to strong acids; neutral pH conditions preferred during substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Begin with Suzuki-Miyaura coupling to introduce the pyrazole moiety, followed by amide bond formation using EDCI/HOBt coupling reagents. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .

- Route 2 : Utilize copper-catalyzed cross-coupling (e.g., Ullmann reaction) for pyrazole functionalization, with cesium carbonate as a base and DMSO as a solvent (35°C, 48 hours). Monitor purity via LC-MS .

- Key Reagents : EDCI, HOBt, cesium carbonate, copper(I) bromide .

Q. How can the structural identity and purity of the compound be validated?

- Methodology :

- NMR Spectroscopy : Analyze and NMR to confirm substituent positions (e.g., pyrazole protons at δ 7.2–8.5 ppm, tetrahydropyran carbons at δ 60–70 ppm) .

- HRMS : Use high-resolution mass spectrometry to verify molecular weight (e.g., [M+H] at m/z 378.166) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns (if single crystals are obtainable) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- Kinase Inhibition Assays : Test against TGF-β type I receptor (ALK5) using recombinant kinase domains and ATP-competitive luminescence assays (IC determination) .

- Cellular Assays : Evaluate anti-fibrotic activity in NIH/3T3 fibroblasts via SMAD2/3 phosphorylation inhibition (Western blot or ELISA) .

Q. How can researchers address solubility challenges during in vitro studies?

- Methodology :

- Co-solvent Systems : Use DMSO (≤0.1% v/v) with PEG-400 or cyclodextrin derivatives to enhance aqueous solubility .

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic pyrazole nitrogen .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for pyrazole and tetrahydropyran modifications?

- Methodology :

- Analog Synthesis : Replace the tetrahydropyran group with morpholine or piperidine rings to assess steric/electronic effects on target binding .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) using ALK5 crystal structures (PDB: 1PY5) to predict binding affinities .

- Example SAR Table :

| Substituent (R) | ALK5 IC (nM) | Solubility (µg/mL) |

|---|---|---|

| Tetrahydropyran | 12 ± 1.5 | 8.2 |

| Morpholine | 28 ± 3.0 | 15.6 |

| Piperidine | 45 ± 4.2 | 22.1 |

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodology :

- Dose-Response Curves : Compare IC values in cell-free vs. cell-based assays to identify off-target effects .

- Metabolic Stability Testing : Use liver microsomes (human/rodent) to assess if discrepancies arise from rapid clearance .

Q. What formulation strategies improve bioavailability in preclinical models?

- Methodology :

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to enhance plasma half-life .

- Prodrug Design : Introduce ester or phosphate groups on the benzamide moiety for pH-sensitive release in target tissues .

Q. How can target engagement be validated in vivo?

- Methodology :

- Biomarker Analysis : Measure TGF-β1 levels in serum (ELISA) and SMAD7 upregulation (qPCR) in heart/kidney tissues post-treatment .

- PET Imaging : Radiolabel the compound with for dynamic visualization of ALK5 binding in fibrosis models .

Data Contradiction Analysis Example

- Issue : Conflicting IC values in kinase vs. cellular assays.

- Resolution :

- Hypothesis : Poor membrane permeability or efflux pump activity reduces intracellular efficacy.

- Testing : Perform Caco-2 permeability assays with/without P-gp inhibitors (e.g., verapamil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.